molecular formula C23H18BrNO3 B2916482 2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one CAS No. 1024337-22-1

2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one

Cat. No.: B2916482
CAS No.: 1024337-22-1
M. Wt: 436.305
InChI Key: NJIVXCOKRAPPTD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one is a synthetic chemical compound with the CAS Registry Number 1024337-22-1 and a molecular formula of C23H18BrNO3 . This molecule features an inden-1-one core structure substituted with a 3,4-dimethoxyphenyl group at the 2-position and a (4-bromophenyl)amino moiety at the 3-position. The 3,4-dimethoxyphenethylamine structure is a known pharmacophore investigated in various medicinal chemistry contexts . Compounds containing the indenone scaffold and halogenated anilines are frequently explored in drug discovery for their potential biological activities, such as in the development of novel anti-tuberculosis agents that target essential enzymes and in the synthesis of chalcone derivatives with documented antibacterial and antiviral properties . The specific mechanism of action and research applications for this particular compound are not fully established in the current literature, making it a valuable chemical entity for pioneering new research. Researchers can utilize it as a key intermediate in organic synthesis or as a lead compound for screening in various biological assays to develop novel therapeutic or agrochemical agents. It is supplied For Research Use Only. This product is not intended for human or veterinary diagnostic or therapeutic uses. Please handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-bromoanilino)-2-(3,4-dimethoxyphenyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIVXCOKRAPPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Backbone: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzene.

    Attachment of the Bromophenyl Group: This is usually done through a nucleophilic substitution reaction where a bromophenylamine is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the compound to a more simplified form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

(a) Curcumin Analogs (Cyclopentanone/Cyclohexanone Derivatives)

Curcumin derivatives, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) and (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d), exhibit strong antioxidant and enzyme-inhibitory activities . These compounds share methoxy and hydroxy substituents with the target compound but differ in core structure (cyclopentanone vs. indenone) and the absence of bromine.

(b) Dihydroindenone Derivatives

The compound (2S)-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-2,3-dihydroinden-1-one (J2X) features a dihydroindenone core with hydroxyphenyl and benzyl substituents . Its stereochemistry (S-configuration) and hydroxyl groups contrast with the target compound’s methoxy and bromo groups, highlighting divergent physicochemical and binding properties.

(a) Methoxy vs. Hydroxy Groups

  • Antioxidant Activity : Methoxy groups in 3e enhance radical scavenging by stabilizing free radicals via electron donation, whereas hydroxy groups in 3d improve hydrogen-bonding capacity . The target compound’s methoxy groups may favor antioxidant activity, though bromine’s electron-withdrawing effect could moderate this.
  • Enzyme Inhibition: 3d’s hydroxy groups contribute to potent ACE inhibition (IC₅₀ = 0.82 µM) . The target’s bromophenylamino group may similarly engage in halogen bonding or hydrophobic interactions with enzyme active sites.

(b) Bromine Substitution

Physicochemical and Pharmacokinetic Properties

Property Target Compound Curcumin Analog 3e Curcumin Analog 3d Dihydroindenone J2X
Molecular Weight ~438.3 g/mol 466.5 g/mol 438.4 g/mol ~500.6 g/mol
Key Substituents 3,4-Dimethoxy, 4-Br 3,4-Dimethoxy 4-Hydroxy-3-methoxy 4-Hydroxy, Benzyl
logP (Predicted) ~3.8 (high lipophilicity) ~3.2 ~2.5 ~3.0
Solubility Low (bromine increases logP) Moderate Moderate Low (hydroxyls offset by benzyl groups)

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of indene derivatives and features a unique structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C23H18BrN O
  • Molecular Weight : 436.3 g/mol

The compound's structure includes methoxy and bromophenyl groups attached to an indene backbone, which is known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structural characteristics allow it to modulate enzymatic pathways and cellular signaling processes, leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with receptors that regulate cell growth and survival.
  • Gene Expression Alteration : By affecting transcription factors, it may alter gene expression patterns related to disease states.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
7aFaDu1.73Induces apoptosis and autophagy
7aMCF-7-G2/M phase arrest

In a study involving similar indene derivatives, the compound exhibited cytotoxic effects characterized by morphological changes in cancer cells and increased levels of apoptotic markers such as cleaved caspase-3 .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Related compounds have shown selective inhibition of COX-2 over COX-1, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various indene derivatives on FaDu cells. The compound displayed significant cytotoxicity with an IC50 value of 1.73 μM, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Another investigation revealed that similar compounds induced autophagy and apoptosis in cancer cells through the activation of specific signaling pathways. Techniques such as DAPI staining and western blot analysis confirmed these findings by highlighting changes in cellular morphology and protein expression levels related to apoptosis .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2-(3,4-dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one?

  • Methodological Answer : Prioritize regioselective coupling reactions, such as Buchwald-Hartwig amination for the 3-((4-bromophenyl)amino) moiety, and Friedel-Crafts acylation for the indenone core. Use protecting groups (e.g., methoxy) to prevent unwanted side reactions during synthesis. Monitor reaction progress via TLC and HPLC, referencing analogous indenone derivatives for optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. Use SHELXL for refinement of crystallographic data . Complement with NMR (¹H/¹³C, HSQC, HMBC) to verify substituent positions and NOESY for stereochemical analysis. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). For persistent impurities, recrystallize from ethanol or DCM/hexane mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl and 4-bromophenyl groups influence the compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The methoxy groups act as electron donors, enhancing nucleophilicity at the indenone carbonyl, while the bromine substituent introduces steric hindrance and electron-withdrawing effects, modulating reactivity in cross-coupling reactions. Validate with Hammett plots or kinetic studies .

Q. What strategies resolve contradictions in pharmacological activity data for this compound?

  • Methodological Answer : If inconsistent IC₅₀ values arise, reassess assay conditions (e.g., cell line specificity, solvent effects). Use isothermal titration calorimetry (ITC) to verify binding thermodynamics. Cross-reference with molecular docking studies (AutoDock Vina) to correlate activity with binding pocket interactions .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Methodological Answer : Derivatize the indenone scaffold with polar groups (e.g., sulfonate esters) while retaining pharmacophores. Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility. Validate solubility via shake-flask method in PBS (pH 7.4) and simulate pharmacokinetics using ADMET predictors .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer : Combine powder XRD (PXRD) for crystal lattice analysis, differential scanning calorimetry (DSC) for phase transitions, and Raman spectroscopy to identify vibrational mode shifts. Cross-correlate with solid-state NMR to confirm hydrogen-bonding patterns .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, solvent polarity). Compare experimental shifts with computed NMR spectra (GIAO method in Gaussian). For ambiguous peaks, use DEPT-135 or 2D NOESY to resolve overlapping signals .

Q. What computational tools predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Use molecular dynamics simulations (GROMACS) to assess binding stability and free-energy perturbation (FEP) for affinity predictions. Validate with kinase profiling assays (e.g., KinomeScan) and correlate with docking results from Schrödinger Suite .

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